DL-Allylglycine

Catalog No.
S518044
CAS No.
7685-44-1
M.F
C5H9NO2
M. Wt
115.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DL-Allylglycine

CAS Number

7685-44-1

Product Name

DL-Allylglycine

IUPAC Name

2-aminopent-4-enoic acid

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

InChI

InChI=1S/C5H9NO2/c1-2-3-4(6)5(7)8/h2,4H,1,3,6H2,(H,7,8)

InChI Key

WNNNWFKQCKFSDK-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

2-Amino-4-Pentenoic Acid, Allylglycine

Canonical SMILES

C=CCC(C(=O)O)N

The exact mass of the compound DL-Allylglycine is 2115.0633 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 70870. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkenes - Allyl Compounds. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

DL-Allylglycine is a racemic, unnatural alpha-amino acid characterized by a terminal alkene (allyl) side chain. In industrial and laboratory procurement, it serves as a critical bifunctional building block, offering both standard amino acid reactivity for peptide backbone integration and a reactive terminal double bond for post-synthetic modifications. It is predominantly procured for two distinct workflows: as a precursor for ruthenium-catalyzed ring-closing metathesis (RCM) in the synthesis of stabilized cyclic peptides, and as a potent, bulk-scale in vivo inhibitor of glutamate decarboxylase (GAD) for neurological modeling. Compared to its enantiopure counterparts, the DL-racemate provides a highly cost-effective solution for polymer functionalization, non-stereospecific screening, and bulk animal studies where the racemic mixture is fully efficacious .

Generic substitution of DL-Allylglycine with other unnatural amino acids or alternative seizure-inducing agents fundamentally alters experimental and synthetic outcomes. In peptide chemistry, substituting DL-Allylglycine with Propargylglycine shifts the available orthogonal chemistry from ruthenium-catalyzed olefin metathesis to copper-catalyzed azide-alkyne cycloaddition (CuAAC), which cannot form the specific dicarba carbon-carbon bridges required for certain metabolically stable cyclic peptides . Furthermore, in neurological modeling, replacing DL-Allylglycine with common convulsants like Pentylenetetrazol (PTZ) changes the mechanism of action from the upstream inhibition of GABA biosynthesis (via GAD inhibition) to downstream GABA-A receptor antagonism, invalidating studies focused on neurotransmitter metabolic pathways . Finally, substituting with L-Allylglycine incurs severe cost penalties without added benefit in bulk polymer synthesis or non-stereospecific in vivo models where the DL-mixture is completely sufficient.

Dicarba Bridge Formation in Cyclic Peptides via RCM

DL-Allylglycine provides a terminal alkene essential for synthesizing metabolically stable cyclic peptides via ruthenium-catalyzed ring-closing metathesis (RCM). When incorporated into peptide sequences (e.g., opioid peptide analogs), the allyl groups undergo RCM to form robust carbon-carbon (dicarba) bridges. This is a direct structural upgrade over traditional cysteine-based disulfide bridges, which are highly susceptible to in vivo redox degradation. Unlike Propargylglycine, which contains an alkyne and is restricted to triazole formation via click chemistry, Allylglycine specifically enables the formation of these continuous hydrocarbon linkages .

Evidence DimensionCross-linking bond stability and catalytic route
Target Compound DataDL-Allylglycine (Alkene) enables Ru-catalyzed RCM to form redox-stable dicarba (C-C) bridges.
Comparator Or BaselineCysteine (Disulfide) or Propargylglycine (Alkyne)
Quantified DifferenceShifts linkage from redox-sensitive S-S bonds or bulky triazole rings to a continuous, metabolically stable C=C / C-C bridge.
ConditionsRuthenium-catalyzed ring-closing metathesis in solid-phase or solution-phase peptide synthesis.

Buyers developing metabolically stable peptide therapeutics must procure alkene-bearing amino acids like Allylglycine to replace easily degraded disulfide bonds.

Upstream GABA Depletion via Glutamate Decarboxylase (GAD) Inhibition

In neuropharmacological procurement, DL-Allylglycine is selected for its ability to directly inhibit glutamate decarboxylase (GAD), fundamentally reducing brain GABA concentrations. Quantitative in vivo studies demonstrate that a single dose of DL-Allylglycine (0.8 mmol/kg, i.p.) significantly alters polyamine metabolism, increasing mouse brain ornithine decarboxylase (ODC) activity while decreasing S-adenosyl-L-methionine decarboxylase (SAM-DC) activity. This upstream metabolic disruption contrasts sharply with standard convulsants like Pentylenetetrazol (PTZ), which merely block the GABA-A receptor without halting GABA synthesis.

Evidence DimensionMechanism of GABAergic disruption
Target Compound DataDL-Allylglycine inhibits GAD, actively depleting brain GABA and altering ODC/SAM-DC activity at 0.8 mmol/kg.
Comparator Or BaselinePentylenetetrazol (PTZ) / Bicuculline
Quantified DifferenceTargets GABA synthesis (enzyme inhibition) rather than downstream receptor antagonism.
ConditionsIn vivo mouse models (0.8 mmol/kg, i.p. dosing).

Procurement for epilepsy or neurotransmitter research must select DL-Allylglycine when the experimental design requires actual depletion of GABA rather than simple receptor blockade.

Covalent Inactivation of Flavoenzymes (PRODH)

DL-Allylglycine serves as a mechanism-based covalent inactivator for the flavoenzyme proline dehydrogenase (PRODH), an important target in cancer metabolism. Structural and kinetic analyses reveal that the allyl warhead of Allylglycine covalently modifies the FAD N5 atom via a propanal intermediate. While N-propargylglycine (alkyne warhead) is generally a more efficient inactivator, Allylglycine provides a distinct chemical mechanism and intermediate structure for FAD modification. This makes it a critical comparative probe for researchers mapping the active site and hydride transfer mechanisms of PRODH [1].

Evidence DimensionMechanism of FAD N5 covalent modification
Target Compound DataAllylglycine utilizes an alkene warhead, modifying FAD N5 via a propanal intermediate.
Comparator Or BaselineN-propargylglycine
Quantified DifferenceProvides an alternative inactivation intermediate (propanal vs alkyne-derived adduct) for PRODH structural mapping.
ConditionsCrystallographic and kinetic assays of PRODH enzyme complexes.

Structural biologists and chemical probe developers procure Allylglycine to access a specific alkene-driven covalent inactivation pathway that differs from standard alkyne probes.

Enabling Rapid Sol-Gel Transitions in Polypeptide Block Copolymers

In polymer chemistry, the racemic DL-Allylglycine is highly valued as a monomer for synthesizing functionalized block copolymers, such as PDLAG-b-PEG-b-PDLAG. The pendant allyl groups introduced by DL-Allylglycine allow the polymer to exhibit reversible, thermo-responsive sol-to-gel transitions within minutes, and sonication-responsive gel-to-sol transitions within seconds. Compared to saturated aliphatic amino acids (e.g., Leucine or Alanine) which lack these reactive pendant groups, DL-Allylglycine provides the necessary unsaturation for advanced macroscopic material properties and subsequent cross-linking [1].

Evidence DimensionStimuli-responsive phase transition capabilities
Target Compound DataPDLAG (poly-DL-allylglycine) segments enable sol-to-gel transitions in minutes and sonication responses in seconds.
Comparator Or BaselineSaturated poly-amino acids (e.g., poly-leucine)
Quantified DifferenceIntroduces rapid, tunable thermo- and mechano-responsiveness via the terminal alkene interactions.
ConditionsAqueous solutions of PDLAG-b-PEG-b-PDLAG block copolymers under thermal or sonication stress.

Materials scientists procure DL-Allylglycine over standard amino acids to engineer stimuli-responsive hydrogels and functionalizable biopolymers.

Synthesis of Metabolically Stable Cyclic Peptides

Procured as a critical building block to replace fragile disulfide bonds with robust dicarba bridges via ruthenium-catalyzed ring-closing metathesis (RCM), significantly enhancing the in vivo half-life of peptide therapeutics .

In Vivo GABA Depletion and Epilepsy Modeling

Selected for bulk animal studies requiring the direct enzymatic inhibition of glutamate decarboxylase (GAD) to lower brain GABA levels, providing a distinct metabolic model compared to standard receptor antagonists .

Stimuli-Responsive Polypeptide Hydrogels

Utilized as a functional monomer in block copolymers (e.g., PDLAG-b-PEG-b-PDLAG) to create advanced materials capable of rapid, reversible thermo- and sonication-responsive sol-gel transitions [1].

Flavoenzyme Covalent Probe Development

Employed as a mechanism-based inactivator of proline dehydrogenase (PRODH) to study FAD N5 modification via propanal intermediates, serving as a vital mechanistic comparator to alkyne-based probes [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

115.063328530 Da

Monoisotopic Mass

115.063328530 Da

Heavy Atom Count

8

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (90.7%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

GABA Antagonists

Pictograms

Irritant

Irritant

Other CAS

1069-48-3
7685-44-1

Wikipedia

Allylglycine

Dates

Last modified: 08-15-2023
1: McCormick J, Grunfeld AM, Ertas YN, Biswas AN, Marsh KL, Wagner S, Glöggler S, Bouchard LS. Aqueous Ligand-Stabilized Palladium Nanoparticle Catalysts for Parahydrogen-Induced (13)C Hyperpolarization. Anal Chem. 2017 Jul 5;89(13):7190-7194. doi: 10.1021/acs.analchem.7b01363. Epub 2017 Jun 20. PubMed PMID: 28590115.
2: Pittaway R, Fuentes JA, Clarke ML. Diastereoselective and Branched-Aldehyde-Selective Tandem Hydroformylation-Hemiaminal Formation: Synthesis of Functionalized Piperidines and Amino Alcohols. Org Lett. 2017 Jun 2;19(11):2845-2848. doi: 10.1021/acs.orglett.7b01049. Epub 2017 May 17. PubMed PMID: 28514162.
3: Vacogne CD, Schopferer M, Schlaad H. Physical Gelation of α-Helical Copolypeptides. Biomacromolecules. 2016 Jul 11;17(7):2384-91. doi: 10.1021/acs.biomac.6b00427. Epub 2016 Jun 14. PubMed PMID: 27233111.
4: Szwed K, Ou J, Huang G, Lin H, Liu Z, Wang H, Zou H. Preparation of cyclodextrin-modified monolithic hybrid columns for the fast enantioseparation of hydroxy acids in capillary liquid chromatography. J Sep Sci. 2016 Mar;39(6):1110-7. doi: 10.1002/jssc.201501157. PubMed PMID: 27027591.
5: Wang J, Kwiatkowski M, Forster AC. Kinetics of tRNA(Pyl) -mediated amber suppression in Escherichia coli translation reveals unexpected limiting steps and competing reactions. Biotechnol Bioeng. 2016 Jul;113(7):1552-9. doi: 10.1002/bit.25917. Epub 2016 Jan 28. PubMed PMID: 26705134.
6: Langley GW, Brinkø A, Münzel M, Walport LJ, Schofield CJ, Hopkinson RJ. Analysis of JmjC Demethylase-Catalyzed Demethylation Using Geometrically-Constrained Lysine Analogues. ACS Chem Biol. 2016 Mar 18;11(3):755-62. doi: 10.1021/acschembio.5b00738. Epub 2015 Nov 25. PubMed PMID: 26555343.
7: Krannig KS, Schlaad H. Heterofunctional Glycopolypeptides by Combination of Thiol-Ene Chemistry and NCA Polymerization. Methods Mol Biol. 2016;1367:61-7. doi: 10.1007/978-1-4939-3130-9_6. PubMed PMID: 26537465.
8: Everett RK, Wolfe JP. Aza-Wittig Rearrangements of N-Benzyl and N-Allyl Glycine Methyl Esters. Discovery of a Surprising Cascade Aza-Wittig Rearrangement/Hydroboration Reaction. J Org Chem. 2015 Sep 18;80(18):9041-56. doi: 10.1021/acs.joc.5b01286. Epub 2015 Sep 1. PubMed PMID: 26327486.
9: Paine TA, Cooke EK, Lowes DC. Effects of chronic inhibition of GABA synthesis on attention and impulse control. Pharmacol Biochem Behav. 2015 Aug;135:97-104. doi: 10.1016/j.pbb.2015.05.019. Epub 2015 Jun 1. PubMed PMID: 26044967; PubMed Central PMCID: PMC4492857.
10: Leclercq K, Afrikanova T, Langlois M, De Prins A, Buenafe OE, Rospo CC, Van Eeckhaut A, de Witte PA, Crawford AD, Smolders I, Esguerra CV, Kaminski RM. Cross-species pharmacological characterization of the allylglycine seizure model in mice and larval zebrafish. Epilepsy Behav. 2015 Apr;45:53-63. doi: 10.1016/j.yebeh.2015.03.019. Epub 2015 Apr 3. PubMed PMID: 25845493.
11: He X, Fan J, Zhang F, Li R, Pollack KA, Raymond JE, Zou J, Wooley KL. Multi-responsive Hydrogels Derived from the Self-assembly of Tethered Allyl-functionalized Racemic Oligopeptides. J Mater Chem B. 2014 Dec 14;2(46):8123-8130. PubMed PMID: 25485113; PubMed Central PMCID: PMC4255538.
12: Paine TA, O'Hara A, Plaut B, Lowes DC. Effects of disrupting medial prefrontal cortex GABA transmission on decision-making in a rodent gambling task. Psychopharmacology (Berl). 2015 May;232(10):1755-65. doi: 10.1007/s00213-014-3816-7. Epub 2014 Nov 26. PubMed PMID: 25420610; PubMed Central PMCID: PMC4412766.
13: Schurgers B, Brigou B, Urbanczyk-Lipkowska Z, Tourwé D, Ballet S, De Proft F, Van Lommen G, Verniest G. Synthesis of fused 3-aminoazepinones via trapping of a new class of cyclic seven-membered allenamides with furan. Org Lett. 2014 Jul 18;16(14):3712-5. doi: 10.1021/ol501529z. Epub 2014 Jul 9. PubMed PMID: 25007412.
14: Kowalczyk R, Yang SH, Brimble MA, Callon KE, Watson M, Park YE, Cornish J. Synthesis of truncated analogues of preptin-(1–16), and investigation of their ability to stimulate osteoblast proliferation. Bioorg Med Chem. 2014 Jul 15;22(14):3565-72. PubMed PMID: 24932835.
15: Pang X, Wu J, Chu CC, Chen X. Development of an arginine-based cationic hydrogel platform: Synthesis, characterization and biomedical applications. Acta Biomater. 2014 Jul;10(7):3098-107. doi: 10.1016/j.actbio.2014.04.002. Epub 2014 Apr 13. PubMed PMID: 24726959.
16: Pinto A, Tamborini L, Mastronardi F, Ettari R, Romano D, Nielsen B, De Micheli C, Conti P. Efficient synthesis of novel glutamate homologues and investigation of their affinity and selectivity profile at ionotropic glutamate receptors. Bioorg Med Chem Lett. 2014 Apr 15;24(8):1980-2. doi: 10.1016/j.bmcl.2014.02.058. Epub 2014 Mar 1. PubMed PMID: 24630559.
17: Krannig KS, Sun J, Schlaad H. Stimuli-responsivity of secondary structures of glycopolypeptides derived from poly(L-glutamate-co-allylglycine). Biomacromolecules. 2014 Mar 10;15(3):978-84. doi: 10.1021/bm401883p. Epub 2014 Feb 14. PubMed PMID: 24491152.
18: Zou J, Zhang F, Chen Y, Raymond JE, Zhang S, Fan J, Zhu J, Li A, Seetho K, He X, Pochan DJ, Wooley KL. Responsive organogels formed by supramolecular self assembly of PEG-block-allyl-functionalized racemic polypeptides into β-sheet-driven polymeric ribbons. Soft Matter. 2013 Jul 10;9(25):5951-5958. PubMed PMID: 25788968; PubMed Central PMCID: PMC4361078.
19: Wang ZJ, Spiccia ND, Jackson WR, Robinson AJ. Tandem Ru-alkylidene-catalysed cross metathesis/hydrogenation: synthesis of lipophilic amino acids. J Pept Sci. 2013 Aug;19(8):470-6. doi: 10.1002/psc.2522. Epub 2013 Jun 3. PubMed PMID: 23733491.
20: Andolina D, Maran D, Valzania A, Conversi D, Puglisi-Allegra S. Prefrontal/amygdalar system determines stress coping behavior through 5-HT/GABA connection. Neuropsychopharmacology. 2013 Sep;38(10):2057-67. doi: 10.1038/npp.2013.107. Epub 2013 May 2. PubMed PMID: 23636466; PubMed Central PMCID: PMC3746690.

Explore Compound Types